![molecular formula C14H14ClN3O B2869198 N-(2-Chloro-4-methylphenyl)-6-ethylpyrimidine-4-carboxamide CAS No. 2415601-53-3](/img/structure/B2869198.png)
N-(2-Chloro-4-methylphenyl)-6-ethylpyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloro-4-methylphenyl)-6-ethylpyrimidine-4-carboxamide, also known as CEP-701, is a small molecule inhibitor of the tyrosine kinase receptor FLT3. FLT3 is a receptor that is commonly overexpressed in acute myeloid leukemia (AML) cells, making it a promising target for the development of cancer therapies.
Mechanism of Action
N-(2-Chloro-4-methylphenyl)-6-ethylpyrimidine-4-carboxamide works by binding to the ATP-binding site of the FLT3 receptor, inhibiting its activity and downstream signaling pathways. This leads to the induction of apoptosis in AML cells and the inhibition of cell proliferation. In addition, N-(2-Chloro-4-methylphenyl)-6-ethylpyrimidine-4-carboxamide has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth and metastasis.
Biochemical and Physiological Effects
N-(2-Chloro-4-methylphenyl)-6-ethylpyrimidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on FLT3 signaling and angiogenesis, N-(2-Chloro-4-methylphenyl)-6-ethylpyrimidine-4-carboxamide has been shown to inhibit the activity of other receptor tyrosine kinases, such as c-Kit and PDGFR. This broad inhibition of receptor tyrosine kinases may contribute to the efficacy of N-(2-Chloro-4-methylphenyl)-6-ethylpyrimidine-4-carboxamide in AML.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(2-Chloro-4-methylphenyl)-6-ethylpyrimidine-4-carboxamide for lab experiments is its specificity for FLT3, which allows for the selective inhibition of this receptor in AML cells. However, the broad inhibition of other receptor tyrosine kinases may also lead to off-target effects that could complicate the interpretation of experimental results. In addition, the relatively low yield of the synthesis method for N-(2-Chloro-4-methylphenyl)-6-ethylpyrimidine-4-carboxamide may limit its availability for lab experiments.
Future Directions
There are a number of future directions for research on N-(2-Chloro-4-methylphenyl)-6-ethylpyrimidine-4-carboxamide. One area of focus is the development of more efficient synthesis methods for N-(2-Chloro-4-methylphenyl)-6-ethylpyrimidine-4-carboxamide to increase its availability for lab experiments and clinical trials. In addition, further studies are needed to evaluate the safety and efficacy of N-(2-Chloro-4-methylphenyl)-6-ethylpyrimidine-4-carboxamide in AML patients, as well as its potential use in other types of cancer. Finally, the off-target effects of N-(2-Chloro-4-methylphenyl)-6-ethylpyrimidine-4-carboxamide on other receptor tyrosine kinases should be further investigated to better understand the mechanisms of its action.
Synthesis Methods
The synthesis of N-(2-Chloro-4-methylphenyl)-6-ethylpyrimidine-4-carboxamide involves the reaction of 2-chloro-4-methylbenzonitrile with ethyl acetoacetate in the presence of sodium ethoxide to form 2-chloro-4-methylphenyl-3-oxobutanoate. This intermediate is then reacted with guanidine carbonate to form the final product, N-(2-Chloro-4-methylphenyl)-6-ethylpyrimidine-4-carboxamide. The overall yield of this synthesis method is approximately 40%.
Scientific Research Applications
N-(2-Chloro-4-methylphenyl)-6-ethylpyrimidine-4-carboxamide has been extensively studied for its potential use in the treatment of AML. In preclinical studies, N-(2-Chloro-4-methylphenyl)-6-ethylpyrimidine-4-carboxamide has been shown to inhibit FLT3 signaling and induce apoptosis in AML cells. In addition, N-(2-Chloro-4-methylphenyl)-6-ethylpyrimidine-4-carboxamide has been shown to enhance the efficacy of chemotherapy drugs in AML cells. These findings have led to the development of clinical trials to evaluate the safety and efficacy of N-(2-Chloro-4-methylphenyl)-6-ethylpyrimidine-4-carboxamide in AML patients.
properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-6-ethylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-3-10-7-13(17-8-16-10)14(19)18-12-5-4-9(2)6-11(12)15/h4-8H,3H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNKPWKYCABMJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)C(=O)NC2=C(C=C(C=C2)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-4-methylphenyl)-6-ethylpyrimidine-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.